2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with chlorine and fluorine atoms. The structure consists of a fused imidazole ring and a benzene ring, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 7 position. This compound is notable for its potential biological activity, particularly in medicinal chemistry.
The imidazole ring is known for its aromaticity and ability to participate in various
Research indicates that derivatives of benzimidazole compounds exhibit a wide range of biological activities, including:
The synthesis of 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole can be achieved through several methodologies:
2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole has potential applications in various fields:
Interaction studies involving 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like:
Several compounds share structural similarities with 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole. These include:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-Chloro-1H-benzimidazole | Contains a chlorine atom at the 2-position | Antimicrobial activity |
| 4-Fluoro-1H-benzimidazole | Fluorine substitution at the 4-position | Anticancer properties |
| 5-Bromo-2-methylbenzimidazole | Bromine substitution at the 5-position | Anti-inflammatory effects |
| 1H-Benzimidazole derivatives | Various substitutions on the imidazole ring | Diverse biological activities |
The uniqueness of 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole lies in its specific combination of halogen substituents which may enhance its biological activity compared to other similar compounds. The dichloro and fluoro groups can significantly affect both its pharmacodynamics and pharmacokinetics, making it a valuable candidate for further research in drug development .
The synthesis of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole relies on established cyclization methodologies that have been extensively developed for halogenated benzimidazole derivatives [1] [2]. Traditional cyclization approaches typically involve the condensation of substituted ortho-phenylenediamines with appropriate carbonyl-containing compounds under acidic conditions [2] [3]. The presence of multiple halogen substituents in 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole necessitates careful consideration of the electronic effects imposed by these electron-withdrawing groups during the cyclization process [4] [5].
One of the most widely employed cyclization strategies involves the reaction of 2,4-dichloro-7-fluoroaniline derivatives with formamide or formic acid derivatives [6] [7]. This method typically requires elevated temperatures ranging from 140 to 200 degrees Celsius and extended reaction times of 4 to 12 hours [2] [6]. The electron-withdrawing nature of the halogen substituents significantly influences the nucleophilicity of the amino groups, often requiring more forcing conditions compared to unsubstituted analogs [4] [8].
Alternative cyclization approaches utilize carbon disulfide as a key reagent in the formation of 2-mercaptobenzimidazole intermediates, which can subsequently undergo halogenation reactions to introduce the desired chlorine and fluorine substituents [9]. This methodology offers advantages in terms of regioselectivity and functional group tolerance, particularly when dealing with highly halogenated substrates [9] [10].
The cyclization of ortho-phenylenediamines with aldehydes under oxidative conditions represents another viable synthetic route [11] [3]. This approach typically employs sodium metabisulfite as both a condensing agent and mild oxidant, facilitating the formation of the benzimidazole ring system under relatively mild conditions [3]. The reaction proceeds through initial Schiff base formation followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole product [11] [3].
Diazotization reactions provide a versatile platform for introducing halogen substituents into benzimidazole frameworks through the formation of diazonium salt intermediates [12] [13]. The Sandmeyer reaction, first discovered in 1884, remains one of the most reliable methods for converting aromatic amino groups to halides via diazonium salt chemistry [12] [13]. This transformation is particularly valuable for synthesizing 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole derivatives when starting from appropriately positioned amino precursors [13] [14].
The diazotization process typically involves treatment of aromatic amines with nitrous acid in the presence of strong acids such as hydrochloric acid or hydrogen bromide [12] [13]. The resulting diazonium salts can then be subjected to nucleophilic substitution reactions using copper salts as catalysts to introduce chlorine substituents [12] [13]. For fluorine introduction, the Balz-Schiemann reaction utilizing tetrafluoroborate salts provides an effective alternative to traditional Sandmeyer conditions [13].
| Halogenation Method | Reagent System | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Sandmeyer Chlorination | Copper(I) Chloride/Hydrochloric Acid | 0-25 | 65-85 | [12] [13] |
| Balz-Schiemann Fluorination | Sodium Tetrafluoroborate | 150-200 | 45-70 | [13] |
| Direct Halogenation | Chlorine Gas/Lewis Acid | 80-120 | 55-75 | [4] |
Recent developments in diazotization methodology have focused on non-aqueous conditions using tert-butyl nitrite as the diazotizing agent [15]. This approach has proven particularly effective for benzimidazole nucleosides and related heterocyclic systems, offering milder reaction conditions and improved selectivity [15]. The method has demonstrated utility in introducing nitro groups, which can subsequently be reduced and converted to halogen substituents through standard diazotization protocols [15].
The application of enzymatic halide recycling using vanadium-dependent haloperoxidases represents an emerging approach to diazo synthesis and subsequent halogenation [16]. This chemoenzymatic strategy enables the preparation of stabilized diazo compounds through enzymatic nitrogen-nitrogen bond oxidation, providing a sustainable alternative to traditional chemical methods [16].
Microwave-assisted synthesis has emerged as a powerful tool for optimizing the preparation of benzimidazole derivatives, including 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole [17] [18]. This technology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [18] [19]. The application of microwave irradiation to benzimidazole synthesis typically results in reaction time reductions from hours to minutes while maintaining or improving product quality [18] [20].
The mechanism of microwave heating involves direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [17] [21]. This heating mode is particularly beneficial for cyclization reactions involving polar intermediates and transition states, such as those encountered in benzimidazole formation [22] [20]. The rapid heating achieved under microwave conditions often leads to kinetic control of product formation, favoring the desired cyclization pathway over competing side reactions [18].
Optimization studies for microwave-assisted benzimidazole synthesis have identified several critical parameters affecting reaction outcome [18] [20]. Temperature control is paramount, with optimal conditions typically ranging from 120 to 180 degrees Celsius depending on the specific substrate and reaction conditions [18] [20]. Power settings between 100 and 300 watts have proven most effective, providing sufficient energy input while avoiding decomposition of sensitive substrates [20].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 120-180°C | 94-98% yield | [18] [19] |
| Reaction Time | 5-10 minutes | Maximum efficiency | [18] [20] |
| Power Setting | 100-300 watts | Consistent heating | [20] |
| Solvent Volume | Minimal or solvent-free | Enhanced rate | [19] [22] |
Solvent selection plays a crucial role in microwave-assisted synthesis, with polar protic solvents generally providing the most effective heating [17] [21]. However, many successful protocols employ solvent-free conditions, which offer additional benefits including simplified workup procedures and reduced environmental impact [18] [19]. The elimination of solvents also concentrates reactants, often leading to increased reaction rates and improved yields [19].
Catalyst-free protocols represent a significant advancement in microwave-assisted benzimidazole synthesis [18] [19]. These methods eliminate the need for external catalysts while maintaining high efficiency and selectivity [18]. The combination of microwave heating with catalyst-free conditions provides an environmentally friendly approach that aligns with green chemistry principles [19].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, providing detailed information about molecular connectivity and electronic environment [23] [24]. Proton nuclear magnetic resonance spectra of benzimidazoles typically exhibit characteristic signals that enable unambiguous structural assignment [24] [25]. The imidazole proton appears as a singlet in the downfield region, typically between 8.0 and 8.5 parts per million, reflecting the electron-deficient nature of this position [23] [6].
The aromatic protons in halogenated benzimidazoles demonstrate complex coupling patterns that provide valuable structural information [24] [26]. For 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, the remaining aromatic protons exhibit distinct chemical shifts influenced by the electronic effects of the halogen substituents [27] [26]. Fluorine substitution introduces additional complexity through scalar coupling with adjacent protons, resulting in characteristic multipicity patterns that aid in structural confirmation [4] [26].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with quaternary carbons and substituted positions clearly distinguished from unsubstituted aromatic carbons [24] [27]. The chemical shifts of carbon atoms adjacent to halogen substituents are characteristically shifted compared to unsubstituted positions, enabling precise assignment of substitution patterns [27] [6]. Fluorine-carbon coupling constants provide additional confirmation of fluorine substitution positions [26].
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Coupling Pattern | Reference |
|---|---|---|---|---|
| Imidazole H-2 | 8.2-8.5 | 141-144 | Singlet | [23] [6] |
| Aromatic H-5 | 7.0-7.5 | 110-125 | Doublet (J = 8 Hz) | [24] [6] |
| Aromatic H-6 | 6.8-7.2 | 108-118 | Doublet (J = 8 Hz) | [24] [6] |
| Quaternary C-2 | - | 150-155 | - | [27] [6] |
Tautomerism in benzimidazoles significantly complicates nuclear magnetic resonance analysis, particularly for nitrogen-hydrogen protons [24] [25]. Rapid proton exchange between nitrogen atoms often results in broadened or averaged signals that may obscure important structural features [25] [28]. Variable temperature nuclear magnetic resonance studies have proven valuable for slowing tautomeric exchange and observing individual tautomeric forms [25] [28].
Infrared spectroscopy provides complementary structural information, particularly regarding functional group identification and hydrogen bonding patterns [29] [30]. The nitrogen-hydrogen stretching vibrations in benzimidazoles typically appear between 3200 and 3400 wavenumbers, with the exact position dependent on hydrogen bonding and substituent effects [29] [8]. Aromatic carbon-hydrogen stretching frequencies occur in the 3000-3100 wavenumber region, while carbon-carbon aromatic stretching modes appear between 1450 and 1650 wavenumbers [29] [8].
The presence of halogen substituents introduces characteristic changes in the infrared spectrum, particularly affecting the fingerprint region below 1500 wavenumbers [8] [31]. Carbon-halogen stretching frequencies provide direct evidence for halogen substitution, with carbon-chlorine stretches typically observed between 600 and 800 wavenumbers and carbon-fluorine stretches appearing at higher frequencies around 1000-1400 wavenumbers [31].
X-ray crystallography represents the most definitive method for structural characterization of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, providing precise atomic coordinates and molecular geometry [32] [5]. Single crystal studies of halogenated benzimidazoles have revealed important structural features including bond lengths, bond angles, and intermolecular interactions that influence solid-state properties [5] [33]. The planar nature of the benzimidazole ring system is typically maintained even with multiple halogen substitutions, although subtle distortions may occur due to steric and electronic effects [34] [5].
Crystallographic studies of related halogenated benzimidazoles have demonstrated that halogen substituents significantly influence crystal packing patterns [5] [35]. The electronegativity and size differences between chlorine and fluorine atoms create distinctive intermolecular interaction patterns that affect crystal stability and physical properties [36] [5]. Hydrogen bonding interactions involving the imidazole nitrogen-hydrogen group play a crucial role in determining crystal structure and may be modulated by the electronic effects of halogen substituents [36] [35].
| Structural Parameter | Typical Value | Range | Reference |
|---|---|---|---|
| Benzimidazole Ring Planarity | ±0.02 Å | ±0.01-0.05 Å | [34] [5] |
| C-N Bond Length | 1.35 Å | 1.33-1.37 Å | [5] [33] |
| C-Cl Bond Length | 1.74 Å | 1.72-1.76 Å | [5] |
| C-F Bond Length | 1.36 Å | 1.34-1.38 Å | [5] |
Conformational analysis through crystallographic studies reveals that halogenated benzimidazoles typically adopt planar or near-planar conformations in the solid state [34] [5]. The dihedral angles between substituents and the benzimidazole plane are generally small, reflecting the aromatic stabilization of the heterocyclic system [36] [5]. However, intermolecular packing forces in the crystal lattice may induce small deviations from perfect planarity [5].
Hirshfeld surface analysis has emerged as a valuable tool for understanding intermolecular interactions in benzimidazole crystals [36]. This technique provides quantitative measures of contact frequencies and interaction strengths, enabling detailed comparison of different halogenated derivatives [36]. The analysis typically reveals that hydrogen-hydrogen contacts dominate the crystal packing, accounting for 40-50% of all intermolecular interactions [36].
Temperature-dependent crystallographic studies have provided insights into thermal motion and structural flexibility of halogenated benzimidazoles [5] [37]. These investigations demonstrate that the benzimidazole core remains rigid at elevated temperatures, while halogen substituents may exhibit increased thermal motion [5]. Such studies are crucial for understanding the relationship between molecular structure and thermal stability [37] [33].
The solubility characteristics of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole reflect the complex interplay between the polar benzimidazole core and the halogen substituents. Benzimidazoles with the imide nitrogen are usually soluble in polar solvents and less soluble in organic solvents [1]. However, the introduction of nonpolar substituents at various sites on the benzimidazole nucleus increases solubility in nonpolar solvents [2], which applies directly to the halogenated derivative under study.
The solubility profile demonstrates distinct behavior across different solvent systems. In polar solvents, the compound maintains reasonable solubility due to the benzimidazole nitrogen atoms' ability to form hydrogen bonds and the overall polar nature of the heterocyclic system. The presence of electronegative halogen atoms enhances dipole-dipole interactions with polar solvent molecules . Conversely, the chlorine and fluorine substituents significantly increase solubility in nonpolar solvents compared to unsubstituted benzimidazole, which is very poorly soluble in ether and insoluble in benzene and ligroin [2].
| Solvent Type | Solubility Behavior | Mechanism |
|---|---|---|
| Polar Protic (Water, Alcohols) | Moderate to Good | Hydrogen bonding with imidazole NH, dipole interactions |
| Polar Aprotic (DMF, DMSO) | Good | Dipole-dipole interactions, no competing H-bonding |
| Nonpolar (Hexane, Benzene) | Enhanced vs. Parent | Halogen-induced lipophilicity increase |
The thermal stability of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole exceeds that of the parent benzimidazole due to the stabilizing effects of halogen substitution. Benzimidazole distills unchanged above 300°C [1], and halogenated derivatives typically demonstrate even greater thermal stability. The thermal decomposition temperatures of halogenated benzimidazoles are typically >350°C [4], representing a significant improvement over unsubstituted analogs.
The compound exhibits exceptional chemical stability under various conditions. The benzimidazole ring is quite resistant to reduction and heating with concentrated sulfuric acid to 270°C under pressure or treating with hot hydrochloric acid or alkalis will not affect it [2]. The halogen substituents further enhance this inherent stability through electron-withdrawing effects that stabilize the aromatic system against electrophilic attack and thermal degradation.
The electronic properties of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole are profoundly modified by the presence of three halogen substituents, each contributing distinct electronic effects that collectively alter the compound's reactivity and stability profile. The effect of halogenation, with fluorine, chlorine, and bromine, is less important than solvent polarization when ESIPT takes place [5], yet the cumulative impact on electronic structure remains significant.
Fluorine exerts the strongest electron-withdrawing influence through its strong electron-withdrawing inductive effect [6]. The C-F bond energy of 485 kJ/mol [7] makes it the most stable halogen-carbon bond, contributing to reduced reactivity and enhanced chemical stability. The fluorine substituent at position 7 significantly lowers the highest occupied molecular orbital (HOMO) energy, creating a larger energy gap between HOMO and lowest unoccupied molecular orbital (LUMO) levels.
The dichlorination at positions 2 and 4 provides moderate electron-withdrawing effects with C-Cl bond energies of approximately 338 kJ/mol [7]. Compounds with halogen substituents like dichloro exhibit lower EHOMO values and enhanced stability [8]. The combination creates a synergistic electron-withdrawing effect that significantly modifies the electronic distribution throughout the benzimidazole system.
| Halogen Substituent | Bond Energy (kJ/mol) | Electronic Effect | HOMO Impact | Stability Enhancement |
|---|---|---|---|---|
| Fluorine (7-position) | 485 | Strong withdrawing | Large decrease | Maximum |
| Chlorine (2,4-positions) | 338 | Moderate withdrawing | Moderate decrease | Significant |
| Combined Effect | Mixed | Enhanced withdrawing | Maximum decrease | Synergistic |
The molecular orbital analysis reveals that the introduction of electron-withdrawing groups, such as halogens, increases chemical stability, as evidenced by lower EHOMO values and higher energy gaps [8]. For 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, the combined halogenation results in the largest energy gap and the highest chemical hardness, indicating that this compound is less reactive but more chemically stable [8].
The electrophilicity index increases substantially with halogenation, suggesting stronger electrophilic nature, which is favorable for reactions with nucleophiles [8]. This enhanced electrophilic character stems from the electron-deficient nature of the halogenated benzimidazole system, making it more susceptible to nucleophilic attack while remaining resistant to electrophilic substitution reactions.
The solvent polarity significantly influences the proton transfer dynamics and photophysical behavior of 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, particularly in systems capable of excited-state intramolecular proton transfer (ESIPT). Solvent polarity as well as halogenation of benzimidazole derivatives during excited state intramolecular proton transfer demonstrates complex interdependencies that affect both the efficiency and mechanism of proton transfer processes [5].
In nonpolar solvents such as n-hexane and 1,4-dioxane, the calculated redshifts of the OH stretching were of 22.6 and 27.0 cm⁻¹, respectively [5], indicating favorable conditions for ESIPT processes when suitable proton donor-acceptor systems are present. These nonpolar environments promote exclusive ESIPT even in protic solvents by minimizing competing intermolecular hydrogen bonding interactions [9].
The solvent dielectric constant plays a crucial role in determining ESIPT efficiency. Higher-polarity solvents can inhibit ESIPT, as demonstrated by the redshift increasing dramatically to 57.1 cm⁻¹ in ethanol [5]. This inhibition results from competitive hydrogen bonding between the solvent and the proton transfer system, disrupting the intramolecular transfer pathway.
| Solvent | Dielectric Constant | ESIPT Efficiency | Stokes Shift (nm) | Mechanism |
|---|---|---|---|---|
| n-Hexane | 1.88 | High | ~100 | Exclusive ESIPT |
| 1,4-Dioxane | 2.25 | High | ~95 | Exclusive ESIPT |
| Ethanol | 24.55 | Low | ~60 | Inhibited by H-bonding |
| Water | 80.1 | Inhibited | ~30 | Normal emission only |
The large Stokes shifts in nonpolar solvents around 100 nm provide clear spectroscopic evidence for successful ESIPT processes [5]. These substantial shifts indicate significant structural reorganization upon excitation and subsequent proton transfer, characteristic of efficient keto-enol tautomerization in the excited state.
The ESIPT mechanisms in halogenated benzimidazole derivatives involve complex photophysical processes that occur on ultrafast timescales. The ESIPT from enol to keto was observed with a time constant of 300 fs [10], representing one of the fastest chemical processes in photochemistry. This ultrafast transfer is facilitated by strengthened dual-facet hydrogen bonds in the excited state, along with charge redistribution [11].
The proton transfer pathway involves several distinct steps. Initially, photoexcitation promotes the molecule to the S₁ state, where enhanced intramolecular hydrogen bonding stabilizes specific conformational arrangements [11]. The relative free energy profiles of tautomeric forms indicate stable states in S₀ and S₁, with low energy barriers enabling proton transfer in the excited state [11].
Single proton transfer rather than double proton transfer emerges as the preferred mechanism based on theoretical calculations [11]. The S₁-state potential barriers suggest an excited-state single proton transfer (ESPT) rather than a double proton transfer [11], consistent with experimental observations of dual emission patterns in certain benzimidazole derivatives.
The halogenation effects on ESIPT mechanisms are subtle but important. While the effect of halogenation is less important than solvent polarization when ESIPT takes place [5], the electron-withdrawing nature of the halogen substituents can stabilize the keto form and reduce barrier heights for proton transfer transitions [12]. The combined strong withdrawing effect of multiple halogens enhances the overall efficiency of the ESIPT process by stabilizing charge-separated intermediates.
Rotamerization barriers also influence the overall photophysical behavior, with typical values around 14.0 kcal/mol affecting the distribution between different conformational isomers [12]. These rotational processes can compete with ESIPT, leading to complex emission spectra that reflect contributions from multiple photophysical pathways.